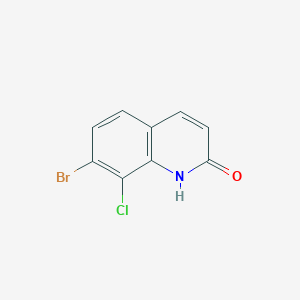

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a heterocyclic compound with the molecular formula C9H5BrClNO. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 8-chloroquinoline with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the production of high-purity compounds .

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Intermediate in Synthesis: The compound acts as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique halogen substitutions enhance its reactivity, making it a valuable building block in organic synthesis.

2. Medicinal Chemistry:

- Antiviral Applications: 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one has been identified as a crucial intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in HIV-1 treatment. This application underscores its significance in pharmaceutical chemistry.

- Enzyme Inhibition Studies: The compound's structural similarity to biologically active quinolines allows for its use in studying enzyme inhibition and receptor binding. It can inhibit enzyme activity by binding to active or allosteric sites, which is critical for drug development .

3. Biological Activity:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown a minimum inhibitory concentration (MIC) of 5.4 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Anticancer Activity: In vitro studies have demonstrated that this compound can reduce cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. These findings suggest its potential role in cancer therapy.

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its unique chemical properties. Its ability to undergo various nucleophilic substitutions and electrophilic additions makes it suitable for industrial applications where specific reactivity is required.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an MIC of 5.4 μg/mL. This indicates its potential utility as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines using MTT assays. Results indicated significant reductions in cell viability upon treatment, particularly notable in MCF-7 breast cancer cells.

Mecanismo De Acción

The mechanism of action of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 8-Bromo-1,2-dihydroquinolin-2-one

- 7-Chloro-1,2-dihydroquinolin-2-one

- 8-Chloroquinoline

Uniqueness

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dual halogenation enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Actividad Biológica

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a heterocyclic compound notable for its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its applications in enzyme inhibition, receptor binding, and as an intermediate in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆BrClN₁O, featuring a bicyclic structure with a carbonyl group at the 2-position. The presence of bromine at the 7-position and chlorine at the 8-position contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

- Receptor Binding : It may act as an agonist or antagonist on various receptors, modulating their activity and downstream signaling pathways.

Antimycobacterial Activity

Recent studies have highlighted the potential of quinolinone derivatives, including this compound, in combating Mycobacterium tuberculosis. A quantitative structure-activity relationship (QSAR) study indicated that modifications in the quinolinone structure could enhance antimycobacterial efficacy. Compounds derived from this scaffold exhibited significant activity against multiple strains of drug-resistant M. tuberculosis, suggesting that structural variations can lead to improved therapeutic agents .

Anticancer Properties

Research has shown that similar compounds within the quinolinone family possess cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated strong inhibitory activity against human cervical carcinoma HeLa cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against Gram-negative bacteria. Initial findings suggest that it exhibits promising levels of growth inhibition against pathogens such as Escherichia coli and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies indicate that halogen substitutions significantly influence antibacterial potency .

Comparative Analysis with Similar Compounds

Case Studies

- Antituberculosis Research : A study explored a series of quinolinone-thiosemicarbazone hybrids derived from the parent compound. These hybrids exhibited enhanced anti-TB activity compared to standard drugs like isoniazid and oxafloxacin, indicating the potential for developing new therapeutic agents based on this scaffold .

- Cytotoxicity Assessment : In vitro experiments demonstrated that modifications to the 7-bromo position could significantly enhance cytotoxicity against HeLa cells, providing insights into how structural changes can impact biological outcomes .

Propiedades

IUPAC Name |

7-bromo-8-chloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUZREMYKSIZOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)N2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2021809-76-5 |

Source

|

| Record name | 7-bromo-8-chloro-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.